N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
Description
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S2/c1-3-27-17-6-4-5-14-11-18(28-19(14)17)16-12-29-21(22-16)23-20(24)13-7-9-15(10-8-13)30(2,25)26/h4-12H,3H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXUUKFBJCJWFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzofuran ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Thiazole ring synthesis: This step involves the formation of the thiazole ring, which can be done using reagents like thioamides and α-haloketones.
Coupling reactions: The benzofuran and thiazole intermediates are then coupled using suitable coupling agents.
Introduction of the methylsulfonyl group: This can be done through sulfonation reactions using reagents like methylsulfonyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxybenzofuran moiety.
Reduction: Reduction reactions might target the thiazole ring or the benzamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the benzofuran and thiazole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to deoxygenated products.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide would depend on its specific interactions with biological targets. It might involve:
Molecular targets: Enzymes, receptors, or nucleic acids.
Pathways: Inhibition or activation of specific biochemical pathways, modulation of signal transduction.
Comparison with Similar Compounds
Similar Compounds
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide: can be compared with other benzamide derivatives, thiazole-containing compounds, and benzofuran derivatives.
Uniqueness
Structural uniqueness: The combination of benzofuran, thiazole, and benzamide moieties.
Functional uniqueness: Potential unique biological activities and applications due to its specific structure.
Biological Activity
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a compound that has garnered attention for its potential biological activity, particularly in the realms of cancer treatment and antimicrobial properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies and patents.
Chemical Structure
The compound features a complex structure that includes:
- Benzofuran moiety : Known for its diverse biological activities.
- Thiazole ring : Associated with various pharmacological effects.
- Methylsulfonyl group : Often linked to enhanced solubility and bioactivity.
Anticancer Properties
Research indicates that derivatives of benzofuran and thiazole exhibit significant anticancer activities. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. A related study found that benzamide derivatives could effectively target epidermal growth factor receptors (EGFR) and HER-2, leading to reduced cell viability in breast cancer cells (MCF-7 and SK-BR-3) .
Antimicrobial Activity
The compound’s structural components suggest potential antimicrobial properties. Benzofuran derivatives have been reported to possess broad-spectrum antimicrobial activity, which may extend to the compound . For example, studies on similar benzofuran compounds showed efficacy against pathogenic bacteria and fungi .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- Inhibition of Kinase Activity : Similar compounds have demonstrated the ability to inhibit kinase activity associated with cancer proliferation.
- Induction of Apoptosis : Evidence suggests that such compounds can trigger apoptotic pathways in cancer cells by promoting reactive oxygen species (ROS) production .
- Anti-Angiogenic Effects : Some studies indicate that these compounds may reduce angiogenesis by inhibiting vascular endothelial growth factor (VEGF) secretion .
Case Studies
- Breast Cancer Study : A study involving a derivative similar to the compound showed significant inhibition of growth in SK-BR-3 breast cancer cells. The compound induced apoptosis through ROS generation and reduced angiogenesis markers .
- Antimicrobial Efficacy : In vitro tests on benzofuran derivatives revealed substantial antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that the compound may share similar properties .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
